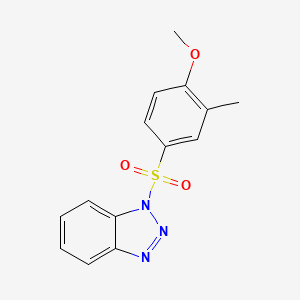

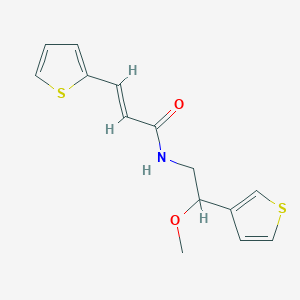

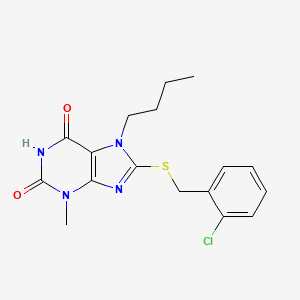

![molecular formula C20H19Cl2NO3 B2394333 [2-(4-Cyclohexylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate CAS No. 1038098-09-7](/img/structure/B2394333.png)

[2-(4-Cyclohexylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While the exact synthesis process for this compound is not available, we can infer possible methods based on similar compounds. For instance, 2,6-dichloropyridine can be produced by the direct reaction of pyridine with chlorine . The cyclohexylphenyl group and the carboxylate group could potentially be introduced through further reactions .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The cyclohexylphenyl group would provide a bulky, hydrophobic region, while the dichloropyridine and carboxylate groups would introduce polar characteristics .

Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For example, the dichloropyridine group could participate in Suzuki–Miyaura cross-coupling reactions with aryl boronates .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the characteristics of its functional groups. For instance, dichloropyridine is a white solid with a melting point of 86–89 °C and a boiling point of 211–212 °C .

Scientific Research Applications

Hydrogen Bonding in Anticonvulsant Enaminones

Research into anticonvulsant enaminones, which are structurally related to the compound of interest due to their cyclohexyl groups and potential for hydrogen bonding, has shown that these compounds exhibit significant biological activity. For example, studies on methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate and related compounds have revealed that their cyclohexene rings adopt sofa conformations, contributing to their bioactive properties through specific hydrogen bond formations (Kubicki, Bassyouni, & Codding, 2000).

Reactivation of Cyclosarin-inhibited Rat Brain Acetylcholinesterase

Compounds featuring cyclohexyl structures and pyridinium groups have been investigated for their ability to reactivate acetylcholinesterase inhibited by toxic organophosphates like cyclosarin. Research has identified specific pyridinium-oximes as effective reactivators, underscoring the importance of cyclohexyl and pyridine derivatives in developing antidotes to nerve agents (Kuča & Patočka, 2004).

Synthesis and Bioactivity of Thiourea Derivatives

The synthesis of new compounds using cyclopropanecarboxylic acid and pyridin-2-yl thioureas as starting points has been explored for their potential biological activities. Such research endeavors highlight the versatility of cyclohexyl and pyridine derivatives in synthesizing new molecules with potential herbicidal and fungicidal activities (Tian, Song, Wang, & Liu, 2009).

Anticancer and α-Glucosidase Inhibitory Activities

Investigations into the synthesis of cyclohexane-1,1-dicarboxamide derivatives have revealed significant anticancer and α-glucosidase inhibitory activities. These studies demonstrate the potential of cyclohexyl-containing compounds in medicinal chemistry, particularly in designing molecules with therapeutic applications (Al-Majid et al., 2019).

Synthesis and Properties of Polyamides

Research on aromatic polyamides containing the cyclohexane structure has explored their synthesis and potential applications in materials science. These polyamides, derived from compounds containing cyclohexyl groups, have shown promising properties for use in high-performance polymers due to their solubility, thermal stability, and mechanical strength (Hsiao et al., 1999).

Mechanism of Action

Target of Action

Similar compounds such as pyrimidines and dichloropyridines have been known to interact with various biological targets, including the serotonin (5-ht) receptor sites .

Mode of Action

It’s known that similar compounds, such as dichloropyridines, undergo nucleophilic aromatic substitution reactions . This involves the replacement of a halogen atom by a nucleophile, which could be a part of the target molecule .

Biochemical Pathways

For instance, pyrimidines have been reported to have antibacterial and antimicrobial activities .

Result of Action

Similar compounds have been known to produce energy primarily from combustion of the carbon backbone while consuming the oxygen provided by the nitro groups .

properties

IUPAC Name |

[2-(4-cyclohexylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19Cl2NO3/c21-16-10-11-18(22)23-19(16)20(25)26-12-17(24)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h6-11,13H,1-5,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTEYYWUBVJGZFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)C(=O)COC(=O)C3=C(C=CC(=N3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19Cl2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(4-Cyclohexylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopropyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2394251.png)

![Ethyl 8-fluoro-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2394261.png)

![N-(2,6-difluorophenyl)-4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxamide](/img/structure/B2394264.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide](/img/structure/B2394266.png)

![N-(2-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2394270.png)